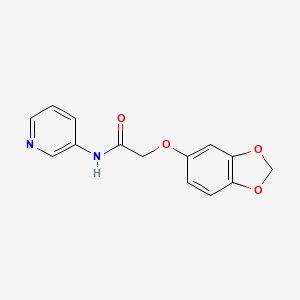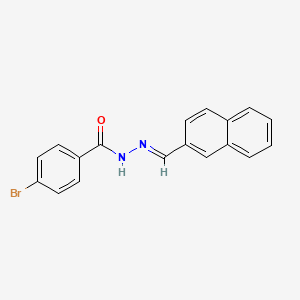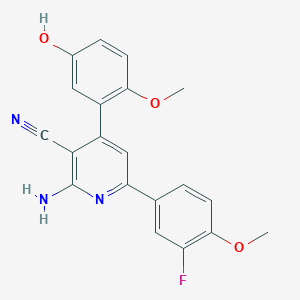![molecular formula C12H10N2O4S B5322043 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)
4-[(pyridin-2-ylamino)sulfonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyridin-2-ylamino)sulfonyl]benzoic acid, also known as P2Y12 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmacology and medicine.
作用機序
The mechanism of action of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid involves the inhibition of this compound receptors, which are found on the surface of platelets. These receptors play a crucial role in platelet activation and aggregation, which is a critical step in the formation of blood clots. By inhibiting these receptors, this compound prevents platelet aggregation and reduces the risk of thrombosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits platelet aggregation in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that administration of this compound reduces platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events.
実験室実験の利点と制限
One of the advantages of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid is its high potency and selectivity for this compound receptors. This property makes it a valuable tool for studying the role of these receptors in platelet function and thrombosis. However, one of the limitations of this compound is its potential cytotoxicity, which may limit its use in certain cell-based assays.
将来の方向性
There are several potential future directions for the use of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid in scientific research. One area of interest is the development of new antiplatelet drugs based on this compound. Another area of interest is the study of the role of this compound receptors in other physiological processes, such as inflammation and immune response. Additionally, further research is needed to explore the safety and efficacy of this compound in vivo and in clinical trials.
Conclusion
This compound is a valuable compound in scientific research, with potential applications in pharmacology and medicine. Its high potency and selectivity for this compound receptors make it a valuable tool for studying platelet function and thrombosis. However, further research is needed to explore its potential applications and limitations in various areas of scientific research.
合成法
The synthesis of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid involves the reaction of 2-chloronicotinic acid with sulfonamide in the presence of a base. The resulting compound is then subjected to a series of reactions, including nitration, reduction, and esterification, to yield the final product. This process has been optimized to ensure high yield and purity of the compound, making it suitable for various applications.
科学的研究の応用
One of the primary applications of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid is in the field of pharmacology, where it is used as a this compound antagonist. This compound has been shown to inhibit the activity of platelet receptors, thereby preventing platelet aggregation and reducing the risk of thrombosis. This property makes it a potential candidate for the development of antiplatelet drugs, which are used to treat various cardiovascular diseases.
特性
IUPAC Name |
4-(pyridin-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)19(17,18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRVUVPBNNRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)

![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)

![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)